molecular formula C14H14N4O2S B2924161 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one CAS No. 1105218-58-3

4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one

Cat. No.: B2924161
CAS No.: 1105218-58-3
M. Wt: 302.35
InChI Key: MJPAIFHMEOYLIL-UHFFFAOYSA-N
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Description

4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one is a chemical compound of interest in medicinal chemistry and drug discovery, incorporating two prominent pharmacophores: a 2-aminothiazole scaffold and a piperazin-2-one ring . The 2-aminothiazole core is a privileged structure in anticancer agent development and is a fundamental component in several FDA-approved drugs, such as the multikinase inhibitor Dasatinib . The piperazine nucleus is another highly important heterocycle that contributes to favorable drug-like properties and is found in a wide range of bioactive molecules . The specific combination of thiazole and piperazine structural motifs in a single molecule is a strategy employed in the design of compounds with potential biological activity . Researchers can investigate this compound as a potential scaffold for developing inhibitors for various therapeutic targets. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-(2-anilino-1,3-thiazole-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c19-12-8-18(7-6-15-12)13(20)11-9-21-14(17-11)16-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPAIFHMEOYLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one involves multiple steps, typically starting with the preparation of the thiazole ring. One common method involves the reaction of α-halogenated ketones with thiosemicarbazides under reflux conditions . The resulting intermediate can then be further reacted with piperazinone derivatives to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenylamino group, leading to the formation of various derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one":

Synthesis and Properties
The synthesis of 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one involves multiple steps, typically starting with the preparation of the thiazole ring.

Thiazoles in Pharmaceuticals
Thiazoles and their derivatives have a wide range of applications in medicinal chemistry . Some examples include:

  • Anticonvulsant Activity: Thiazole derivatives have demonstrated anticonvulsant properties . For example, compound 1 , 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed high anticonvulsant activity in studies .
  • Antitumor Activity: Thiazole-integrated pyridine derivatives have shown antitumor activity against various cancer cell lines . One compound, 23 , exhibited better anti-breast cancer efficacy than 5-fluorouracil in tests .
  • Anti-tubercular Action: Certain thiazole derivatives exhibit anti-tubercular action . Compound 53 showed excellent anti-tubercular action with a minimum inhibitory concentration (MIC) of 0.09 µg/mL .
  • CDK Inhibitors: Thiazole derivatives are being researched as inhibitors of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . Some 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have shown to be potent and selective inhibitors of CDK4 and CDK6 .

Thiazoles in Cosmetics
Polymers are a major class of ingredients in cosmetics, used as film formers, fixatives, rheology modifiers, emulsifiers, and more . Polymers with thermal and chemo-sensitive properties are used in cosmetics . Natural polymers are particularly relevant due to their biocompatibility and safety .

Mechanism of Action

The mechanism of action of 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one, differing in substituents and functional groups:

4-[(4-Methoxyphenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one (CAS: 1025387-35-2)
  • Molecular Formula : C₂₄H₂₈N₄O₄
  • Key Features: A methoxyphenyl carbonyl group replaces the phenylamino thiazole moiety. Higher molecular weight (436.5 g/mol) may reduce blood-brain barrier permeability compared to the target compound .
1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone
  • Molecular Formula: Not explicitly stated (estimated C₂₁H₂₂N₄OS₂).
  • Key Features: Thioether-linked pyridylmethyl group introduces sulfur-mediated metabolic stability.
4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(5-fluoropyrimidin-2-yl)piperazin-2-one (CAS: 2310140-79-3)
  • Molecular Formula : C₁₆H₁₄F₂N₄O₂S
  • Key Features :
    • Fluorine atoms enhance lipophilicity and oxidative stability.
    • Sulfanylacetyl and fluoropyrimidinyl groups may confer selectivity for fluorophore-containing enzymes or receptors .
4-(2-Pyridinyl)piperazinomethanone (GNF-PF-331)
  • Molecular Formula : C₁₄H₁₃N₃OS
  • Lower molecular weight (335.28 g/mol) suggests improved solubility in aqueous media .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound Not Provided Not Provided Phenylamino thiazole, piperazinone Likely moderate lipophilicity, rigid
4-[(4-Methoxyphenyl)carbonyl]-... C₂₄H₂₈N₄O₄ 436.5 Methoxyphenyl, phenylpiperazine High polarity, potential CNS exclusion
1-(4-Phenylpiperazin-1-yl)-... ~C₂₁H₂₂N₄OS₂ ~410.5 Pyridylmethyl thioether, thiazole Metabolic stability via thioether
4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-... C₁₆H₁₄F₂N₄O₂S 364.4 Fluorophenyl, fluoropyrimidine Enhanced bioavailability
[4-(2-Pyridinyl)piperazino]... C₁₄H₁₃N₃OS 335.28 Thienyl, pyridinyl Improved aqueous solubility

Research Findings and Trends

Impact of Fluorination : Fluorinated analogues (e.g., CAS 2310140-79-3) exhibit increased metabolic stability and target affinity due to fluorine’s electronegativity and lipophilicity .

Role of Heterocycles : Thiazole (target compound) and thienyl (GNF-PF-331) rings influence electronic distribution, with thienyl offering greater aromatic diversity but reduced hydrogen-bonding capacity .

Biological Activity

The compound 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one is C12H12N4O2SC_{12}H_{12}N_4O_2S, with a molecular weight of approximately 272.31 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

  • Inhibition of CDK9 : Research indicates that thiazole derivatives can inhibit cyclin-dependent kinase 9 (CDK9), a crucial regulator in transcriptional control. This inhibition leads to reduced levels of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .
  • Antimicrobial Activity : Some studies have reported that thiazole derivatives exhibit antimicrobial properties. However, specific data on the antimicrobial efficacy of 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one remains limited, necessitating further investigation .
  • Anticonvulsant Properties : Thiazole-containing compounds have shown promise in anticonvulsant activity. For instance, related compounds have been evaluated for their ability to protect against seizures in animal models, indicating potential therapeutic applications in epilepsy .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
CDK9 InhibitionReduces Mcl-1 expression leading to apoptosis
AntimicrobialVariable efficacy; requires further exploration
AnticonvulsantProtective effects in seizure models

Case Study: Anticancer Activity

A study focusing on thiazole derivatives demonstrated that compounds with structural similarities to 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one effectively inhibited cellular proliferation in various cancer cell lines through CDK9 inhibition. This suggests that the compound may possess similar anticancer properties, warranting further exploration through in vitro and in vivo studies .

Case Study: Anticonvulsant Activity

In a comparative study of thiazole derivatives, certain analogues exhibited significant anticonvulsant effects in electroshock seizure tests. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring could enhance protective efficacy against seizures .

Q & A

Q. How can cheminformatics tools accelerate the discovery of derivatives with enhanced pharmacological properties?

  • Methodological Answer : Leverage structure-activity relationship (SAR) databases to prioritize substituents for functionalization. Virtual screening of derivative libraries against target protein structures (e.g., molecular docking) can identify high-potential candidates. Synthetic feasibility filters (e.g., retrosynthetic algorithms) ensure tractability .

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